molecular formula C13H12BClO3 B567776 (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-72-1

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No. B567776
M. Wt: 262.496
InChI Key: VUAUMKIABBONKG-UHFFFAOYSA-N
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Description

“(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .


Molecular Structure Analysis

The molecular formula of “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3. It has an average mass of 262.497 Da and a monoisotopic mass of 262.056793 Da .


Chemical Reactions Analysis

Boronic acids, including “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field: Organic Chemistry
    • Application: Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
    • Method: The process involves the use of a palladium catalyst to facilitate the coupling of an organoboron compound with an organic halide .
    • Outcome: The result is a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
  • Protodeboronation of Pinacol Boronic Esters

    • Field: Organic Synthesis
    • Application: Pinacol boronic esters, which can be derived from boronic acids, are used in the protodeboronation process . This process is a part of a formal anti-Markovnikov alkene hydromethylation .
    • Method: The process involves a radical approach to catalytically remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
    • Outcome: The result is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Borinic Acid Derivatives

    • Field: Organic Chemistry
    • Application: Borinic acids and their chelate derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
    • Outcome: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Boron Quinolate Complexes

    • Field: Organic Synthesis
    • Application: Several electron-deficient borinic acids or boron quinolate complexes were obtained in modest to good yields .
    • Method: The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .
    • Outcome: The synthesis of borinic acid derivatives by transmetalation with ArBBr2 .

Future Directions

Boronic acids, including “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid”, have a wide range of applications in modern organic chemistry, catalysis, materials science, biology, imaging, etc . Their unique properties and reactivities make them a promising area for future research and development.

properties

IUPAC Name

[4-[(4-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUMKIABBONKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681344
Record name {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid

CAS RN

1256358-72-1
Record name {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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